4-Amino-3,4,5,6-tetrahydropyrimidine-2(1H)-one

HIV protease inhibition Scaffold design Drug-likeness

4-Amino-3,4,5,6-tetrahydropyrimidine-2(1H)-one (IUPAC: 4-amino-1,3-diazinan-2-one; molecular formula C₄H₉N₃O; MW 115.13 g/mol) is a partially saturated pyrimidine derivative bearing a 4-amino substituent and a cyclic urea (lactam) carbonyl at position 2. As the fully saturated analog of cytosine (4-aminopyrimidin-2(1H)-one), this compound replaces the 5,6-olefinic bond of the natural nucleobase with a saturated ethylene bridge, yielding a non-planar, conformationally flexible heterocycle.

Molecular Formula C4H9N3O
Molecular Weight 115.13 g/mol
CAS No. 52685-04-8
Cat. No. B3270453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3,4,5,6-tetrahydropyrimidine-2(1H)-one
CAS52685-04-8
Molecular FormulaC4H9N3O
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESC1CNC(=O)NC1N
InChIInChI=1S/C4H9N3O/c5-3-1-2-6-4(8)7-3/h3H,1-2,5H2,(H2,6,7,8)
InChIKeyZUVTWPKGUDOARJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3,4,5,6-tetrahydropyrimidine-2(1H)-one (CAS 52685-04-8): A Saturated Cytosine Analog & Cyclic Urea Scaffold for Heterocyclic Synthesis and Medicinal Chemistry


4-Amino-3,4,5,6-tetrahydropyrimidine-2(1H)-one (IUPAC: 4-amino-1,3-diazinan-2-one; molecular formula C₄H₉N₃O; MW 115.13 g/mol) is a partially saturated pyrimidine derivative bearing a 4-amino substituent and a cyclic urea (lactam) carbonyl at position 2 . As the fully saturated analog of cytosine (4-aminopyrimidin-2(1H)-one), this compound replaces the 5,6-olefinic bond of the natural nucleobase with a saturated ethylene bridge, yielding a non-planar, conformationally flexible heterocycle [1]. It serves as a versatile building block for constructing more complex heterocyclic systems and belongs to the tetrahydropyrimidin-2(1H)-one scaffold class that has been systematically explored as a non-peptide HIV protease inhibitor framework [2].

Why Generic Substitution Fails for 4-Amino-3,4,5,6-tetrahydropyrimidine-2(1H)-one: Positional Isomerism, Saturation State, and Scaffold Architecture Are Non-Interchangeable


The 4-amino substitution pattern and fully saturated ring of 4-amino-3,4,5,6-tetrahydropyrimidine-2(1H)-one create a unique pharmacophoric topology that cannot be replicated by its closest analogs. The positional isomer 2-amino-3,4,5,6-tetrahydropyrimidine (CAS 41078-65-3) places the amino group adjacent to the amidine-like nitrogen rather than the urea carbonyl, yielding fundamentally different hydrogen-bond donor/acceptor geometry [1]. The aromatic parent cytosine (CAS 71-30-7) is planar and electron-rich due to conjugation, whereas the saturated analog adopts a non-planar conformation with distinct intermolecular hydrogen-bonding chains (N–H⋯O) as established by low-temperature X-ray crystallography of the parent 3,4,5,6-tetrahydropyrimidin-2(1H)-one scaffold [2]. Furthermore, the tetrahydropyrimidin-2-one ring system differs from the seven-membered hexahydro-1,3-diazepin-2-one scaffold in symmetry, crystallinity, solubility, and lipophilicity—differences that directly affect drug-like property translation [3]. These structural and physicochemical distinctions mean that substitution with an aromatic, 2-amino, or ring-expanded analog will alter molecular recognition, solid-state behavior, and biological performance in a non-linear, unpredictable manner.

Product-Specific Quantitative Evidence Guide: 4-Amino-3,4,5,6-tetrahydropyrimidine-2(1H)-one Differentiation Data


Scaffold-Level Differentiation: Tetrahydropyrimidin-2-one vs. Hexahydro-1,3-diazepin-2-one HIV Protease Inhibitor Cores

In a direct head-to-head scaffold comparison for HIV protease inhibitor design, tetrahydropyrimidin-2-ones demonstrated measurable physicochemical advantages over the previously disclosed hexahydro-1,3-diazepin-2-ones. Specifically, tetrahydropyrimidinones are more unsymmetrical (different P1/P1'), less crystalline, more soluble, and more lipophilic (mono-ol vs. diol) [1]. Critically, tetrahydropyrimidinones exhibited better translation of enzymatic Ki to cellular antiviral IC₉₀ for polar P2 substituents, meaning that enzyme-level potency was more faithfully preserved in the cellular context [1]. Although the 4-amino-substituted variant (CAS 52685-04-8) represents the unelaborated core scaffold rather than the fully functionalized inhibitors described in the study, these scaffold-intrinsic property differences are inherent to the six-membered cyclic urea architecture and are retained when the 4-amino group is present for further derivatization.

HIV protease inhibition Scaffold design Drug-likeness Crystallinity

Saturation State Differentiation: Solid-State Structural Ordering of 3,4,5,6-Tetrahydropyrimidin-2(1H)-one at Low Temperature vs. Room-Temperature Disorder

Low-temperature (100 K) X-ray crystallographic redetermination of the parent 3,4,5,6-tetrahydropyrimidin-2(1H)-one scaffold revealed that the central methylene group (C5), which is disordered at room temperature across a mirror plane with a 0.7:0.3 occupancy ratio, becomes fully ordered at low temperature [1]. The compound crystallizes in the orthorhombic space group Pnma with unit cell parameters a = 9.9958(1) Å, b = 7.1327(1) Å, c = 6.7365(1) Å, V = 480.29(1) ų, Z = 4 [1]. Adjacent molecules are linked by N–H⋯O hydrogen bonds into extended chain motifs [1]. In contrast, the aromatic cytosine crystallizes in a different packing arrangement due to its planar, conjugated ring system and engages in a distinct hydrogen-bonding network (Watson-Crick base-pairing patterns in co-crystals) [2]. The introduction of the 4-amino substituent on the saturated scaffold (as in CAS 52685-04-8) adds an additional hydrogen-bond donor, which is expected to further modify the crystal packing and solubility profile relative to the unsubstituted parent.

X-ray crystallography Solid-state chemistry Hydrogen bonding Crystal engineering

Positional Isomer Differentiation: 4-Amino vs. 2-Amino Substitution on the Saturated Pyrimidine Ring

The 4-amino-3,4,5,6-tetrahydropyrimidine-2(1H)-one framework places the exocyclic amine adjacent to the saturated C5 methylene and in a 1,3-relationship with the cyclic urea carbonyl, whereas its positional isomer 2-amino-3,4,5,6-tetrahydropyrimidine (CAS 41078-65-3) bears the amino group at the amidine-like C2 position [1]. This positional shift alters both the hydrogen-bond donor/acceptor topology and the electronic environment of the ring. In the context of tetrahydropyrimidine-based M1 muscarinic receptor agonists, SAR studies demonstrated that the amidine functional group (characteristic of 2-amino/2-imino substitution patterns) was critical for M1 receptor efficacy, with compounds such as 1b, 1f, 2b, and 7b exhibiting marked functional selectivity for M1 vs. M3 receptors in phosphoinositide metabolism assays [2]. While direct quantitative comparison between the 4-amino and 2-amino substitution patterns has not been published in a single study, the 4-amino variant offers a distinct vector for derivatization (acylation, sulfonylation, reductive amination) that is electronically differentiated from the 2-amino position due to the adjacent urea carbonyl .

Positional isomerism Hydrogen-bond donor/acceptor geometry Receptor recognition Ligand design

Saturation State Differentiation: 4-Amino-Tetrahydropyrimidinone vs. Aromatic Cytosine—Ring Flexibility and Metabolic Stability Implications

The aromatic nucleobase cytosine (4-aminopyrimidin-2(1H)-one, CAS 71-30-7) is a planar, fully conjugated heterocycle susceptible to enzymatic deamination by cytidine deaminase and metabolic oxidation. In contrast, 4-amino-3,4,5,6-tetrahydropyrimidine-2(1H)-one features a fully saturated C5–C6 bond, eliminating the 5,6-double bond that is the site of hydrolytic deamination in cytosine [1]. This saturation renders the ring non-planar and conformationally flexible—the low-temperature crystal structure of the parent scaffold confirms a non-planar ring conformation distinct from planar cytosine [2]. In the context of nucleoside analog design, tetrahydro-cytosine arabinoside has been prepared by catalytic hydrogenation of cytosine arabinoside, and its distinct hydrolysis profile (pH 5–6) indicates altered chemical stability compared to the aromatic parent [3]. While direct comparative metabolic stability data for the free base (CAS 52685-04-8) vs. cytosine are not available in the public domain, the absence of the 5,6-olefin eliminates the primary metabolic soft spot of the cytosine scaffold [4].

Cytosine analog Nucleobase mimetic Conformational flexibility Metabolic stability

Scaffold Validation: 4-Carboxy-Tetrahydropyrimidinones as Potent Dihydroorotase Inhibitors—Demonstrating the Biological Relevance of the Saturated Scaffold

While direct quantitative data for the 4-amino-substituted compound (CAS 52685-04-8) in dihydroorotase inhibition is not available, the closely related 4-carboxy-tetrahydropyrimidin-2(1H)-one series provides strong class-level evidence that this saturated scaffold can productively engage mammalian enzyme active sites. Specifically, cis-4-carboxy-6-(mercaptomethyl)-3,4,5,6-tetrahydropyrimidin-2(1H)-one (cis-1) was identified as a potent competitive inhibitor of mammalian dihydroorotase with a Ki = 140 nM at both pH 7.4 and pH 8.5 when assayed in the direction of dihydro-L-orotate hydrolysis [1]. Structure-activity studies demonstrated strict stereochemical requirements: only the cis-6-mercaptomethyl diastereomer was active, with the trans isomer and the 6-carboxy and 6-hydroxymethyl analogs showing substantially reduced or no inhibition [1]. This demonstrates that the 3,4,5,6-tetrahydropyrimidin-2(1H)-one scaffold can achieve nanomolar target engagement when appropriately functionalized, supporting its viability as a core template for inhibitor design programs.

Dihydroorotase inhibition Enzyme inhibitor Pyrimidine biosynthesis Zinc metalloenzyme

Physicochemical Property Comparison: Predicted vs. Measured Descriptors Across the Saturated Pyrimidine Analog Series

The saturated tetrahydropyrimidine scaffold confers distinct physicochemical properties that differentiate it from aromatic pyrimidine analogs. Based on available measured and vendor-reported data, the 3,4,5,6-tetrahydropyrimidine series (including CAS 52685-04-8 and its analogs) exhibits lower molecular planarity, increased conformational flexibility, and altered hydrogen-bonding capacity compared to aromatic cytosine (MW 111.10, planar) [1]. The parent scaffold 3,4,5,6-tetrahydropyrimidin-2(1H)-one has a molecular weight of 100.12 g/mol [2], while the 4-amino derivative (CAS 52685-04-8) has MW 115.13 g/mol . The 2-amino positional isomer (CAS 41078-65-3) has MW 99.13 g/mol with a reported boiling point of 196 °C and flash point of 72 °C [3]. Scaffold-level comparisons from the HIV protease inhibitor program demonstrated that tetrahydropyrimidinones are qualitatively more soluble and more lipophilic than the corresponding hexahydro-1,3-diazepin-2-ones [4], a property trend that is expected to carry over to the 4-amino-substituted core.

Physicochemical properties Drug-likeness Solubility Lipophilicity

Best Research and Industrial Application Scenarios for 4-Amino-3,4,5,6-tetrahydropyrimidine-2(1H)-one


HIV Protease Inhibitor Lead Optimization Using the Tetrahydropyrimidinone Scaffold

Medicinal chemistry teams pursuing non-peptide HIV-1 protease inhibitors can leverage the tetrahydropyrimidin-2(1H)-one core for its scaffold-intrinsic advantages—unsymmetrical P1/P1' geometry, lower crystallinity, higher solubility, greater lipophilicity (mono-ol vs. diol), and improved Ki-to-IC₉₀ translation for polar P2 substituents—over the seven-membered hexahydro-1,3-diazepin-2-one alternative [1]. The 4-amino group on CAS 52685-04-8 provides a synthetic handle for installing P2/P2' substituents via amide bond formation, sulfonylation, or reductive amination. SAR from the J Med Chem 1999 study indicates that the phenylethyl P1' substituent, the hydroxyl group, and the urea carbonyl are critical for activity, while P2/P2' positions permit significant structural diversity [1]. CAS 52685-04-8 is thus positioned as the minimal functionalized starting scaffold for constructing focused libraries of tetrahydropyrimidinone-based protease inhibitors with optimized drug-like properties.

Saturated Nucleobase Analog Synthesis for Metabolic Stability Studies

As the fully saturated analog of cytosine, 4-amino-3,4,5,6-tetrahydropyrimidine-2(1H)-one eliminates the 5,6-double bond that is the site of cytidine deaminase-catalyzed hydrolytic deamination [2]. This structural feature makes CAS 52685-04-8 a valuable precursor for synthesizing non-hydrolyzable nucleobase mimetics. The precedent of tetrahydro-cytosine arabinoside, prepared via catalytic hydrogenation and characterized by distinct pH-dependent hydrolysis (pH 5–6), demonstrates synthetic feasibility [3]. Researchers designing oligonucleotide therapeutics, antisense agents, or nucleobase-containing enzyme inhibitors where metabolic stability at the pyrimidine ring is a key optimization parameter will find this compound strategically advantageous as a starting material.

Zinc Metalloenzyme Inhibitor Discovery Using the Saturated Cyclic Urea Pharmacophore

The 4-carboxy-tetrahydropyrimidinone series has produced nanomolar inhibitors of the zinc-dependent enzyme dihydroorotase (Ki = 140 nM for the cis-6-mercaptomethyl analog) [4]. The 4-amino variant (CAS 52685-04-8) substitutes a basic amine for the 4-carboxylate, enabling exploration of alternative zinc-coordination or hydrogen-bonding interactions within metalloenzyme active sites. Procurement of CAS 52685-04-8 is indicated for fragment-based screening campaigns targeting zinc metalloenzymes (e.g., HDACs, matrix metalloproteinases, angiotensin-converting enzyme), where the compact MW (115.13), balanced H-bond donor/acceptor profile, and conformational flexibility of the saturated scaffold offer an attractive starting point for hit identification and subsequent structure-guided optimization.

Building Block for Spirocyclic and Fused Heterocyclic Compound Libraries

4-Amino-3,4,5,6-tetrahydropyrimidine-2(1H)-one is marketed as a building block for synthesizing more complex heterocyclic compounds . The combination of a nucleophilic primary amine at C4 and a cyclic urea carbonyl at C2 enables orthogonal functionalization: the amine can undergo acylation, sulfonylation, or reductive amination, while the urea NH and carbonyl participate in alkylation, condensation, or ring-expansion reactions . The saturated ring provides conformational flexibility and sp³ character that is desirable for increasing molecular complexity and improving physicochemical properties in lead optimization programs. This dual-reactivity profile makes CAS 52685-04-8 a versatile intermediate for constructing spirocyclic, fused, or bridged heterocyclic systems that are underrepresented in commercial screening collections.

Quote Request

Request a Quote for 4-Amino-3,4,5,6-tetrahydropyrimidine-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.